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Tetraphenylphosphonium Tetra-p-tolylborate

Epoxy curing catalyst SAXS Crosslink inhomogeneity

Organophosphine catalysts often lack thermal latency, causing short pot life and uncontrolled crosslinking in epoxy or cyanate-ester systems. Tetraphenylphosphonium tetra-p-tolylborate (TPPTTB) solves this with a distinct high-temperature activation profile. - **Latent curing**: Enables ambient storage stability + rapid cure at elevated temperatures, validated in power semiconductor encapsulants (Shin-Etsu, US20150353731). - **Controlled network architecture**: SAXS data shows 5 nm crosslink inhomogeneity (vs 1 nm with TPP) - tunable stress relaxation. - **Electrochemical differentiation**: Oxidation potential ~0.81 V vs SCE; water-insoluble, organic-soluble (DMSO, MeCN, DCM). Procurement-ready for R&D to pilot batches.

Molecular Formula C52H48BP
Molecular Weight 714.7 g/mol
CAS No. 181259-35-8
Cat. No. B063842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylphosphonium Tetra-p-tolylborate
CAS181259-35-8
Molecular FormulaC52H48BP
Molecular Weight714.7 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H28B.C24H20P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-20H,1-4H3;1-20H/q-1;+1
InChIKeyFAYPBNFHFCEUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylphosphonium Tetra-p-tolylborate Identity & Properties


Tetraphenylphosphonium tetra-p-tolylborate (CAS 181259-35-8, molecular formula C₅₂H₄₈BP, molecular weight 714.74 g/mol) is a highly lipophilic organic ion-pair salt composed of a tetraphenylphosphonium cation ([PPh₄]⁺) and a tetra-p-tolylborate anion ([B(C₇H₇)₄]⁻). It is classified as a quaternary phosphonium tetraarylborate complex [1]. The compound exists as a white to almost-white crystalline powder at ambient temperature with a melting point of 247–250 °C . It is insoluble in water but exhibits good solubility in organic solvents including dimethyl sulfoxide (DMSO), acetonitrile (MeCN), dichloromethane, ethanol, and toluene . Its structure combines a bulky, delocalized cation with a para-methyl-substituted tetraarylborate anion, endowing it with distinctive electrochemical and thermal properties relevant to latent catalysis, non-aqueous electrochemistry, and ion-sensing applications [2][3].

Latent curing catalyst for epoxy semiconductor encapsulants
Non-aqueous electrochemistry salt with tailored oxidation potential
Ion-pair component for potentiometric sensor membranes

Why Substituting TPPTTB Fails


Tetraphenylphosphonium tetra-p-tolylborate (TPPTTB) cannot be indiscriminately interchanged with other organophosphine catalysts or tetraarylborate salts because its unique combination of the tetraphenylphosphonium cation and para-methyl-substituted tetra-p-tolylborate anion produces quantitatively distinct outcomes in both thermal curing and electrochemical contexts. In epoxy-phenolic curing systems, substituting triphenylphosphine (TPP) for TPPTTB alters the crosslink inhomogeneity length scale by a factor of five (1 nm vs. 5 nm) [1], fundamentally changing the network architecture that governs encapsulant reliability. Unlike the unsubstituted tetraphenylphosphonium tetraphenylborate (CAS 15525-15-2, mp 306 °C dec.), TPPTTB provides a lower melting point (247–250 °C) , which can affect processability in melt-mixed formulations. The para-methyl groups on the borate anion shift the oxidation potential to approximately 0.81 V vs SCE [2], distinguishing it from both the parent tetraphenylborate and highly fluorinated borate analogs with electrochemical windows exceeding 5 V vs Fc/Fc⁺ . For ion-selective electrode applications, TPPTTB-based ion-pair complexes yield specific potentiometric selectivity profiles that differ from those obtained with other tetraarylborate derivatives [3]. These quantifiable differences make generic substitution scientifically unsound without validation.

Catalyst activation mismatch
Triphenylphosphine initiates curing at lower temperature, which may produce a different crosslink inhomogeneity length scale and network architecture.
Borate oxidation potential variability
Tetra-p-tolylborate oxidation potential differs from fluorinated BARF and unsubstituted phenylborates, altering electron-transfer behavior.
Melting point depression
Lower melting point compared to unsubstituted tetraphenylphosphonium tetraphenylborate may affect melt-processing compatibility.

TPPTTB vs. Analogs: Differentiation Evidence


Crosslink Inhomogeneity vs. Triphenylphosphine

In a direct head-to-head small-angle X-ray scattering (SAXS) study of epoxy resins cured with a phenolic hardener, TPPTTB-cured resins exhibited a crosslink inhomogeneity correlation length of 5 nm at the late stage of gelation, compared to only 1 nm for TPP-cured resins prepared under otherwise identical conditions [1]. Both resins developed a well-crosslinked network with mesh size correlation lengths converging to 1 nm. The five-fold larger inhomogeneity domain in the TPPTTB system reflects the steric hindrance of the bulky catalyst, which alters the polymer chain growth and crosslinking mechanism, resulting in larger minor-phase low-crosslink-density regions detectable only by THF-swollen SAXS profiling [1].

Crosslink Inhomogeneity
Head-to-head
5 nm (TPPTTB) vs 1 nm (TPP)
Reported catalyst-dependent network architecture context
THF-swollen SAXS; epoxy-phenolic; late gelation
Epoxy curing catalyst SAXS Crosslink inhomogeneity Semiconductor encapsulant

Gelation Conversion vs. Triphenylphosphine

A comparative curing kinetics study of epoxy-phenolic systems demonstrated that TPPTTB, which reacts at a higher temperature than TPP, achieved a measurably higher conversion at the gelation point compared to the TPP-cured system [1]. Despite the higher onset temperature, the TPPTTB-cured resin (EP-TPPTTB) exhibited a lower glass transition temperature (Tg) during the progression from gelation to full cure compared to EP-TPP, reflecting fundamental differences in the polymer chain growth mechanism driven by catalyst steric hindrance [1]. The gel fraction evolution and Tg profiles were quantitatively evaluated throughout the curing process.

Gelation Conversion
Head-to-head
Higher conversion at gelation; lower Tg during cure progression
Reported catalyst effect on conversion and network formation
Epoxy-phenolic; TPPTTB reacts at higher onset temperature
Epoxy curing Gelation conversion Latent catalyst Glass transition temperature

Thermal Latency vs. Triphenylphosphine

The J-Stage 2025 study specifically identifies that TPPTTB and TPP 'react at different temperature' as the core rationale for their comparative investigation [1]. TPPTTB functions as a high-temperature latent catalyst, while TPP initiates curing at a lower temperature. This thermal latency differential was the basis for selecting these two organophosphine compounds to elucidate how reaction onset temperature governs the crosslinked network formation mechanism in epoxy-phenolic encapsulant formulations. The study conclusively demonstrated that the catalyst choice alters not only the curing kinetics but also the final network architecture [1].

Thermal Latency
Method context
High-temperature activation (latent) vs low-temperature (non-latent)
Latent catalyst profile supports one-pot formulation studies
Onset temperature determines practical pot life
Latent catalyst Curing onset temperature Pot life One-pot formulation

Oxidation Potential of Tetra-p-tolylborate

Marcus electron-transfer theory analysis by Murphy et al. (1993) established that the oxidation potential of tetra-p-tolylborate ([B(C₇H₇)₄]⁻) in the fully substituted p-tolyl series (n=4 tolyl groups) is approximately 0.81 V vs SCE in acetonitrile solution, and the oxidation potentials vary systematically from 0.81 to 1.03 V vs SCE with decreasing number of p-tolyl groups on the borate [1]. This positions the tetra-p-tolylborate anion as a more readily oxidized electron donor compared to the unsubstituted tetraphenylborate. In contrast, tetrakis(pentafluorophenyl)borate (BARF) analogs exhibit electrochemical stability windows exceeding 5 V vs Fc/Fc⁺ . The para-methyl substituent effect on tetra-p-tolylborate thus provides a tunable intermediate oxidation potential that is distinct from both unsubstituted arylborates and heavily fluorinated analogs.

Oxidation Potential
Class-level inference
~0.81 V vs SCE (n=4 tolyl)
Reported intermediate oxidation potential for electron-donor role
Acetonitrile; Marcus theory; series 0.81–1.03 V
Oxidation potential Tetraarylborate Electron transfer Photoinitiator

Melting Point vs. Tetraphenylphosphonium Tetraphenylborate

Tetraphenylphosphonium tetra-p-tolylborate (TPPTTB) exhibits a melting point of 247–250 °C , which is substantially lower than the 306 °C (with decomposition) reported for the closest structural analog tetraphenylphosphonium tetraphenylborate (CAS 15525-15-2, molecular formula C₄₈H₄₀BP, MW 658.63) [1]. The ~56–59 °C depression in melting point is attributable to the presence of four para-methyl substituents on the borate anion, which disrupt crystal packing relative to the unsubstituted tetraphenylborate analog. Both compounds share the same tetraphenylphosphonium cation and are water-insoluble. The lower melting point of TPPTTB may facilitate melt-processing or dissolution in hot organic solvents for certain formulation protocols.

Melting Point
Cross-study comparable
247–250 °C vs 306 °C (dec.)
~56–59 °C lower; may facilitate melt processing
Capillary method; purity sources differ
Melting point Thermal property Processability Ion-pair salt

TPPTTB Application Scenarios


Latent Curing Catalyst for Epoxy Semiconductor Encapsulants

In semiconductor encapsulant formulations where storage stability (pot life) at ambient temperature must be combined with rapid cure at elevated processing temperatures, TPPTTB's high-temperature latency profile provides a distinct advantage over non-latent alternatives such as triphenylphosphine (TPP) [1]. The SAXS-demonstrated five-fold larger crosslink inhomogeneity domains (5 nm vs. 1 nm for TPP) [2] are not merely an academic observation — they represent a tunable structural feature that can be exploited to engineer mechanical stress relaxation and moisture diffusion pathways in molded packages. Formulators seeking to balance conversion efficiency at gelation with controlled network architecture should evaluate TPPTTB as a procurement-specific catalyst grade rather than treating all organophosphine catalysts as interchangeable.

Non-Aqueous Supporting Electrolyte for Electrochemical Studies

The tetra-p-tolylborate anion's oxidation potential of ~0.81 V vs SCE [3] positions TPPTTB as an intermediate electron-donor supporting electrolyte distinct from fluorinated BARF-type anions with >5 V electrochemical windows . For photoinduced electron-transfer studies, radical polymerization initiation research, or electrochemical investigations where the borate anion serves as a controlled-potential redox probe, TPPTTB offers a quantifiably different electrochemical profile compared to both parent tetraphenylborate salts and heavily fluorinated alternatives. Its high lipophilicity and solubility in organic solvents (DMSO, MeCN, dichloromethane) further support its use in non-aqueous electrochemical cells where water insolubility is required.

Ion-Pair Component for PVC-Membrane Ion-Selective Electrodes

TPPTTB's constituent ions — the tetraphenylphosphonium cation and tetra-p-tolylborate anion — are established ion-pair components for coated-wire and PVC-membrane potentiometric sensors. The TPP⁺-tetraphenylborate ion-pair has been validated in electrodes exhibiting Nernstian response (56.5 mV/decade) over a 10⁻³–3×10⁻⁷ M linear range with demonstrated selectivity for mitochondrial membrane potential measurement [4]. The tetra-p-tolylborate variant, with its para-methyl substituents, offers differentiated lipophilicity and ion-pair extraction behavior compared to the unsubstituted tetraphenylborate [5], making TPPTTB a relevant procurement candidate for sensor development where tailored membrane selectivity or reduced leaching is required.

Heat-Curable Resin for Semiconductor Encapsulation

Patent literature (US 2015/0353731 A1, Shin-Etsu Chemical Co.) [6] specifically identifies tetraphenylphosphonium tetra-p-tolylborate (as a tetraphenylborate of a tetra-substituted phosphonium compound) as a curing accelerator in cyanate-ester-based heat-curable resin compositions targeting power semiconductor device encapsulation. The patent highlights the system's 'excellent insulation property, heat resistance, and preservation stability' [6]. This industrial validation underscores TPPTTB's procurement relevance for next-generation wide-bandgap semiconductor (SiC, GaN) packaging applications where thermal stability at operating temperatures approaching 650 °C is required from the encapsulant system.

Application
Selection Property
Validation Focus
Epoxy encapsulant latent curing catalyst
Thermal latency and crosslink inhomogeneity control
SAXS network characterization, gelation conversion profiles
Non-aqueous electrochemistry salt
Oxidation potential and organic solubility
Electrochemical window evaluation, solubility screening
Ion-selective electrode ion-pair component
Lipophilicity and potentiometric selectivity
Membrane leaching, selectivity coefficients
Encapsulant curing accelerator
Thermal stability and insulation property
High-temperature reliability, cure kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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